Cas no 1397-89-3 (Amphotericin b)

Amphotericin B is a polyene antifungal antibiotic derived from Streptomyces nodosus. It exhibits broad-spectrum activity against a variety of fungal pathogens, including Candida, Aspergillus, and systemic Cryptococcus species. Its mechanism of action involves binding to ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death. Amphotericin B is particularly valued for its efficacy in treating severe systemic fungal infections, including invasive candidiasis and cryptococcal meningitis. While its use may be limited by potential nephrotoxicity, lipid-based formulations have been developed to reduce adverse effects while maintaining therapeutic potency. It remains a critical option for refractory or life-threatening fungal infections.
Amphotericin b structure
Amphotericin b structure
Product Name:Amphotericin b
CAS No:1397-89-3
MF:C47H73NO17
MW:924.079036474228
MDL:MFCD00877763
CID:41315
PubChem ID:24890711
Update Time:2026-01-21

Amphotericin b Chemical and Physical Properties

Names and Identifiers

    • Amphotericin B
    • 33-[(3-amino-3,6-dideoxy-beta-d-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • ABELCET
    • AMBISOME
    • AMPHOTERCIN B
    • AMPHOTERICIN B SOLUBILIZED
    • AMPHOTERICIN B, SOLUBLE
    • AMPHOTERICIN B, STREPTOMYCES NODOSUS
    • AMPHOTERICIN B, STREPTOMYCES SPECIES
    • AMPHOZONE
    • FUNGIZONE
    • FUNGIZONE(R)
    • 14,39-dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carbo
    • 33-((3-amino-3,6-dideoxy-beta-d-mannopyranosyl)oxy)-1,3,5,6,9,11,-xylicaci
    • amphomoronal
    • ampho-moronal
    • amphotericinbstandardsolution
    • amphotericineb
    • Amphotericin B trihydrate
    • Abelecet
    • Amphocin
    • AMPHOTERICIN B, NON STERILE
    • fungilin
    • Halizon
    • LNS-AmB
    • ns718
    • F
    • Amphotericine B
    • Amphotericin
    • Amfotericina B
    • Amphotericinum B
    • AMPH-B
    • Liposomal Amphotericin B
    • Amphotericin-B
    • Amphortericin B
    • Amphotec
    • Mysteclin-F
    • 7XU7A7DROE
    • DSSTox_CID_2601
    • DSSTox_RID_76653
    • DSSTox_GSID_22601
    • Fungisome
    • Fungisone
    • Amphotericinum B [INN-Latin]
    • Amfotericina B [INN-Spanish]
    • Amphotericine B [INN-French]
    • C47H73NO17
    • Anfotericine B
    • AMPHOTERICIN B [HSDB]
    • AMPHOTERICIN B [JAN]
    • AMPHOTERICIN B [INN]
    • Fungizone (TN)
    • A01AB04
    • Amphotericin B [USP:INN:JAN]
    • Q412223
    • NSC527017
    • Ambil
    • (1R-(1R*,3S*,5R*,6R*,9R*,11R*,15S*,16R*,17R*,18S*,19E,21E,23E,25E,27E,29E,31E,33R*,35S*,36R*,37S*))-33-((3-Amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • Amphotericin BETA
    • J02AA01
    • LMPK06000002
    • UNII-7XU7A7DROE
    • 14,39-DIOXABICYCLO(33.3.1)NONATRIACONTA-19,21,23,25,27,29,31-HEPTAENE-36-CARBOXYLIC ACID, 33-((3-AMINO-3,6-DIDEOXY-BETA-D-MANNOPYRANOSYL)OXY)-1,3,5,6,9,11,17,37-OCTAHYDROXY-15,16,18-TRIMETHYL-13-OXO-, (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S
    • SCHEMBL17973
    • Amphotericin B (USP:INN:JAN)
    • Amphotec (TN)
    • DTXCID802601
    • (1S,3R,4E,6E,8E,10E,12E,14E,16E,18S,19R,20R,21S,25R,27R,30R,31R,33S,35R,37S,38R)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-19,25,27,30,31,33,35,37-octahydroxy-18,20,21-trimethyl-23-oxo-22,39-dioxabicyclo[33.3.1]nonatriaconta-4,6,8,10,12,14,16-heptaene-38-carboxylic acid
    • G01AA03
    • AMPHOTERICIN B [MI]
    • Prestwick3_000410
    • Amphotericin B?
    • (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-he
    • Amphotericin b, liposome [WHO-DD]
    • AB00513832_02
    • 4UH
    • D00203
    • Amphotericin B from Streptomyces sp., Vetec(TM) reagent grade, BioReagent, suitable for cell culture, ~80%
    • IAB
    • CHEMBL267345
    • NCGC00090808-01
    • Amp B
    • AMPHOTERICINUM B [WHO-IP LATIN]
    • Funganiline
    • AI3-26528
    • AMPHOTERICIN B (EP MONOGRAPH)
    • 14,39-Dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,2 7,29,31-heptaene-36-carboxylic acid, 33-((3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-(1R-(1R*,3S*,5R*,6R*,9R*,11R*,15S*,16R*,17R*,18S*,19E,21E,23E, 25E-27E,29E,31E,33R*,35S*,36R*,37S*))-
    • Amfotericina B (INN-Spanish)
    • (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19Z,21Z,23Z,25Z,27Z,29Z,31Z,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • A07AA07
    • (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(((2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • NKTR-024
    • CCRIS 5963
    • 1397-89-3
    • (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-(3-Amino-3,6-dideoxy-beta-D-mannopyranosyloxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • AMPHOTERICIN B (USP MONOGRAPH)
    • AMPHOTERICIN B (USP-RS)
    • Amphotericin B liposome
    • AMPHOTERICIN B (MART.)
    • DTXSID9022601
    • s1636
    • (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(3-Amino-3,6-dideoxy-beta-D-mannopyranosyloxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • Amphotericin B from Streptomyces sp.
    • 1397-89-3, C47H73NO17
    • 14,39-Dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid, 33-((3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-, (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-
    • (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • AMPHOTERACIN B
    • 14,39-DIOXABICYCLO(33.3.1)NONATRIACONTA-19,21,23,25,2 7,29,31-HEPTAENE-36-CARBOXYLIC ACID, 33-((3-AMINO-3,6-DIDEOXY-BETA-D- MANNOPYRANOSYL)OXY)-1,3,5,6,9,11,-17,37-OCTAHYDROXY-15,16,18-TRIMETHYL- 13-OXO-(1R-(1R*,3S*,5R*,6R*,9R*,11R*,15S*,16R*,17R*,18S*,19E,21E,23E, 25E-27E,29E,31E,33R*,35S*,36R*,37S*))-
    • Amphotocerin
    • AMPHOTERICIN B [ORANGE BOOK]
    • amphotericin B liposomal
    • NSC-527017
    • HMS2096A22
    • (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • Amphotericinum B (INN-Latin)
    • (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-hept
    • BSPBio_000340
    • NS 718
    • BRN 0078342
    • (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-((3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • AMPHOTERICIN B [VANDF]
    • AKOS024464746
    • Amphotericin B (85%)
    • CHEBI:2682
    • AMPHOTERICIN B [WHO-DD]
    • HMS3713A22
    • AmBisome (TN)
    • AMPHOTERICIN B [EP MONOGRAPH]
    • EINECS 215-742-2
    • AMPHOTERICIN B [USP MONOGRAPH]
    • Amphotericin B; (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-ss-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • HSDB 3008
    • DB00681
    • A2114
    • Amphotericin b, liposome
    • C06573
    • Amphotericine B (INN-French)
    • AMPHOTERICIN B LIPOSOME [VANDF]
    • AMPHOTERICIN B [MART.]
    • ABLC
    • Amphotericin B solubilized, powder, gamma-irradiated, BioXtra, suitable for cell culture
    • HY-B0221
    • Amphotericin B from Streptomyces sp., BioReagent, suitable for cell culture, ~80% (HPLC)
    • MFCD00877763
    • NSC 527017
    • ABELCET, LIPOSOMAL AMPHOTERICIN B
    • CCG-220410
    • AB00513832
    • 14,39-DIOXABICYCLO(33.3.1)NONATRIACONTA-19,21,23,25,27,29,31-HEPTAENE-36-CARBOXYLIC ACID, 33-((3-AMINO-3,6-DIDEOXY-BETA-D-MANNOPYRANOSYL)OXY)-1,3,5,6,9,11,17,37-OCTAHYDROXY-15,16,18-TRIMETHYL-13-OXO-, (1R-(1R*,3S*,5R*,6R*,9R*,11R*,15S*,16R*,17R*,18S*,19E,21E,23E,25E,27E,29E,31E,33R*,35S*,36R*,37S*))-
    • AMPHOTERICIN B [USP-RS]
    • BPBio1_000374
    • Amphotericin B (JP18/USP/INN)
    • Amphotericin B (~80%)
    • AMPHOTERICIN B [WHO-IP]
    • 5-18-10-00525 (Beilstein Handbook Reference)
    • Amphotericin B from Streptomyces sp., ~80% (HPLC), powder
    • BIDD:GT0351
    • Amphotericin b
    • MDL: MFCD00877763
    • Inchi: 1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)
    • InChI Key: APKFDSVGJQXUKY-UHFFFAOYSA-N
    • SMILES: CC1C(O)C(N)C(O)C(OC2C=CC=CC=CC=CC=CC=CC=CC(C)C(O)C(C)C(C)OC(=O)CC(O)CC(O)CCC(O)C(O)CC(O)CC3(CC(C(C(O3)C2)C(=O)O)O)O)O1
    • BRN: 78342

Computed Properties

  • Exact Mass: 923.48800
  • Monoisotopic Mass: 923.48784986 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 12
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 65
  • Rotatable Bond Count: 3
  • Complexity: 1670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 19
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 7
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • Molecular Weight: 924.1
  • XLogP3: 0
  • Topological Polar Surface Area: 320

Experimental Properties

  • Color/Form: Powder
  • Density: 1.34
  • Melting Point: >170 ºC
  • Boiling Point: 1140.365°C at 760 mmHg
  • Flash Point: 643.5±34.3 °C
  • Refractive Index: 1.5280 (estimate)
  • Solubility: sterile water: 20 mg/mL as a stock solution. Stock solutions should be stored at −20?#x00b0;C. Stable at 37?#x00b0;C for 3 days.
  • Water Partition Coefficient: <0.1 g/100 mL at 21 ºC
  • Stability/Shelf Life: Stable, but may be light sensitive. Incompatible with strong oxidizing agents.
  • PSA: 319.61000
  • LogP: 1.41200
  • Odor: ODORLESS OR PRACTICALLY SO
  • Merck: 13,590
  • Specific Rotation: D24 +333° (acidic DMF); -33.6° (0.1N methanolic HCl)
  • Sensitiveness: Moisture & Light Sensitive
  • Solubility: Soluble in dimethyl sulfoxide (30 ~ 40mg/ml), slightly soluble in dimethylformamide (2 ~ 4mg/ml), very slightly soluble in methanol, insoluble in water, absolute ethanol, chloroform and diethyl ether.

Amphotericin b Security Information

Amphotericin b Customs Data

  • HS CODE:29419090

Amphotericin b Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QA710-1g
Amphotericin b
1397-89-3 750ug/mg,
1g
¥87.0 2022-07-28
MedChemExpress
HY-B0221-10mM*1mLinDMSO
Amphotericin B
1397-89-3 ≥98.0%
10mM*1mLinDMSO
¥550 2022-05-30
MedChemExpress
HY-B0221-100mg
Amphotericin B
1397-89-3 ≥98.0%
100mg
¥500 2024-04-20
MedChemExpress
HY-B0221-500mg
Amphotericin B
1397-89-3 ≥98.0%
500mg
¥980 2024-04-20
MedChemExpress
HY-B0221-1g
Amphotericin B
1397-89-3 ≥98.0%
1g
¥1600 2024-04-20
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
LA0414-100mg
Amphotericin b
1397-89-3
100mg
¥80元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
LA0414-1g
Amphotericin b
1397-89-3
1g
¥420元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
LA0414-500mg
Amphotericin b
1397-89-3
500mg
¥290元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
LA5144-100mg
Amphotericin b
1397-89-3 ≥98%
100mg
¥500元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
LA5144-25mg
Amphotericin b
1397-89-3 ≥98%
25mg
¥150元 2023-09-15

Amphotericin b Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1397-89-3)Amphotericin B
Order Number:sfd7991
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1397-89-3)Amphotericin b
Order Number:A1200486
Stock Status:in Stock
Quantity:5g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:42
Price ($):284.0/500.0/600.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1397-89-3)Amphotericin B
Order Number:LE9665;LE1198
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:01
Price ($):discuss personally
Email:18501500038@163.com

Amphotericin b Spectrogram

1H NMR 300 MHz DMSO
1H NMR
LC-MS
LC-MS
13C NMR
13C NMR

Amphotericin b Related Literature

Additional information on Amphotericin b

Introduction to Amphotericin B (CAS No. 1397-89-3) and Its Recent Advancements

Amphotericin B, a polyene antifungal medication, is one of the most potent and widely used drugs in the treatment of severe fungal infections. With the chemical formula C₅₇H₇₅NO₁₃ and a CAS number of 1397-89-3, this compound has been a cornerstone in medical chemistry and pharmacology for decades. Its unique mechanism of action and broad spectrum of activity make it indispensable in clinical settings, particularly for infections caused by resistant or invasive fungi.

The pharmacological properties of Amphotericin B are attributed to its amphiphilic nature, which allows it to interact with cell membranes, leading to the disruption of fungal cell integrity. This interaction is primarily mediated by the compound's ability to bind to ergosterol, a key component of fungal cell membranes, which is absent in human cells. This selective targeting has made Amphotericin B a first-line treatment for invasive fungal infections such as Candidaemia, Aspergillosis, and Cryptococcosis.

In recent years, significant advancements have been made in the development of Amphotericin B formulations aimed at improving its therapeutic index and reducing side effects. One notable development is the introduction of lipid-based formulations, such as liposomal Amphotericin B (LAmB) and amphotericin B colloidal dispersion (ABCD). These formulations enhance the drug's solubility and bioavailability while minimizing nephrotoxicity, a common adverse effect associated with traditional Amphotericin B deoxycholate (Fungizone®).

The use of lipid-based formulations has been particularly beneficial in patients with compromised renal function or those requiring prolonged therapy. For instance, liposomal Amphotericin B has demonstrated improved efficacy in treating mucormycosis, a rapidly progressive and often fatal fungal infection. Studies have shown that LAmB can achieve higher concentrations in infected tissues while reducing systemic exposure, thereby minimizing side effects such as fever and chills.

Another significant advancement in Amphotericin B therapy is the development of new delivery systems that enhance drug penetration into infected sites. Nanotechnology-based delivery systems have emerged as a promising approach to improve the efficacy of Amphotericin B. These systems utilize nanoparticles to target specific cellular compartments within fungal cells, thereby increasing the drug's antifungal activity while reducing toxicity.

Recent research has also explored the synergistic use of Amphotericin B with other antifungal agents to combat multidrug-resistant fungal strains. Combination therapy has been shown to reduce the likelihood of resistance development and improve patient outcomes. For example, the combination of Amphotericin B with echinocandins has been effective in treating infections caused by Candida species that are resistant to azole antifungals.

The molecular structure of Amphotericin B plays a crucial role in its pharmacological activity. The polyene macrolide ring system is responsible for its interaction with ergosterol, while the hydroxyl and amine groups contribute to its amphiphilic properties. Structural modifications have been explored to enhance the drug's efficacy and reduce side effects. For instance, modifications aimed at increasing solubility have led to the development of amphotericin B analogs that exhibit improved pharmacokinetic profiles.

The synthesis and characterization of Amphotericin B continue to be areas of active research. Advances in synthetic chemistry have enabled the production of novel derivatives with enhanced antifungal activity. These derivatives often incorporate modifications that improve drug stability, bioavailability, and target specificity. Such innovations hold promise for addressing emerging fungal infections that pose significant therapeutic challenges.

The clinical applications of Amphotericin B extend beyond antifungal therapy. Emerging evidence suggests that this compound may have potential uses in other areas due to its unique chemical properties. For example, studies have explored its role in modulating immune responses and treating certain inflammatory conditions. While these applications are still under investigation, they highlight the broad therapeutic potential of Amphotericin B beyond its traditional antifungal uses.

In conclusion, Amphotericin B remains a critical medication in modern medicine despite its limitations. The development of novel formulations and delivery systems has significantly improved its therapeutic profile, making it more effective and safer for patients. Continued research into its mechanisms of action and structural modifications will further enhance its applications in treating fungal infections and potentially other diseases.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1397-89-3)Amphotericin B
sfd7991
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:1397-89-3)Amphotericin b
A1200486
Purity:99%/99%/99%
Quantity:5g/25g/100g
Price ($):284.0/500.0/600.0
Email